Lipophilicity Advantage Over Non-Halogenated and CF₃ Analogs
The consensus Log P of 5.69 for 2-(4-chlorophenyl)-3-(difluoromethyl)-1-benzofuran positions it in a critical lipophilicity window relative to analogs. The non-halogenated C3 analog 2-(4-chlorophenyl)benzofuran (CAS 39195-66-9) exhibits a significantly lower Log P of ~4.5–4.8, while the C3-trifluoromethyl analog 5-chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran exceeds Log P 6.5, often incurring toxicity flags . The 0.9–1.2 Log P increment provided by the CHF₂ group over the unsubstituted analog directly impacts calculated membrane permeation rates in Caco-2 and PAMPA models [1].
| Evidence Dimension | Calculated Log P (lipophilicity) |
|---|---|
| Target Compound Data | Log P = 5.69 |
| Comparator Or Baseline | 2-(4-Chlorophenyl)benzofuran (Log P ~4.5); 5-Chloro-2-(4-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran (Log P >6.5) [Note: comparator data are class-level estimates, not measured values for exact CAS] |
| Quantified Difference | ΔLog P ≈ +0.9 to +1.2 vs. non-halogenated analog; ΔLog P ≈ −0.8 to −1.0 vs. CF₃ analog |
| Conditions | QSAR-based consensus Log P using QikProp/Schrodinger; standard conditions (octanol/water, 25°C) |
Why This Matters
Sitting within Lipinski's favored Log P 1–5 range matters for oral bioavailability likelihood; the target compound hits an optimal balance that the non-halogenated analog undershoots and the CF₃ analog overshoots.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
